![molecular formula C11H7N5O2S2 B14947619 5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that features a quinoline and thiadiazole moiety. The quinoline ring is known for its aromatic properties and is often found in various pharmacologically active compounds. The thiadiazole ring, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE typically involves multiple steps. One common method starts with the nitration of quinoline to introduce the nitro group at the 8-position. This is followed by the formation of the sulfanyl linkage and the subsequent construction of the thiadiazole ring. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The quinoline and thiadiazole rings can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolines: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiadiazoles: Compounds like halicin, which exhibit antibacterial properties.
Uniqueness
What sets 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE apart is its unique combination of a quinoline and thiadiazole ring, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H7N5O2S2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
5-(8-nitroquinolin-5-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7N5O2S2/c12-10-14-15-11(20-10)19-8-4-3-7(16(17)18)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
Clé InChI |
YBYKDLGNWBJBDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)
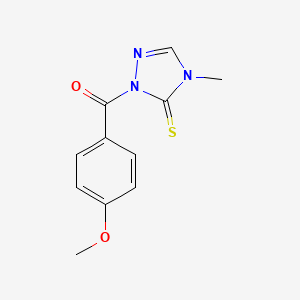
![1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14947558.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)
![6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14947562.png)
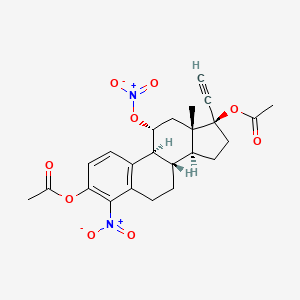
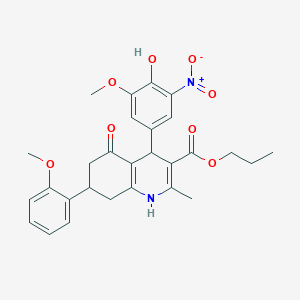
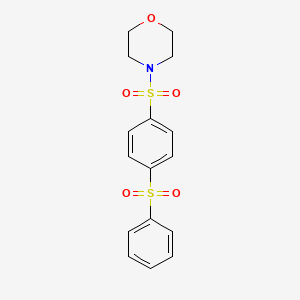
![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
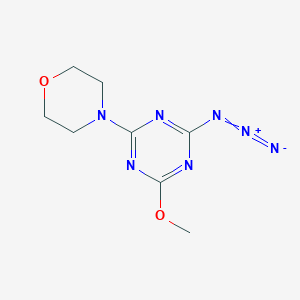
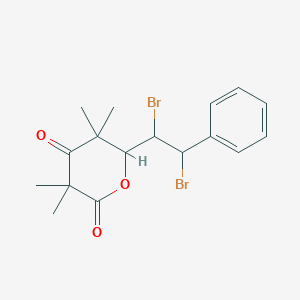
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
